Cas no 65700-36-9 ((8S)-2-Bromo-α-Ergocryptine)

(8S)-2-Bromo-α-Ergocryptine 化学的及び物理的性質
名前と識別子
-
- Ergotaman-3',6',18-trione,2-bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)-, (5'a,8a)- (9CI)
- (8S)-2-Bromo-α-Ergocryptine
- (8S)-2-Bromo α-Ergocryptine
- (8S)-2-Bromo-
- 2-Bromo-
- 8-Epibromocriptine
- 8-Isobromocriptine
- A-Ergocryptine
- A-ergocryptinine
- A-ergokryptinin
- Isobromocriptine
- Bromocriptine EP Impurity C
- (8S)-2-Bromo-alpha-Ergocryptine; Ergotaman-3',6',18-trione, 2-bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)-, (5'a,8a)- (9CI); 8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine, ergotaman-3',6',18-trione deriv.; Indolo[4,3-fg]quinoline, ergotaman-3',6',18-trione deriv.; 2-Bromo-a-ergocr
- (6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- DTXSID30525872
- (8S)-2-Bromo alpha-ergocryptine
- (8S)-2-Bromo-alpha-Ergocryptine
- 65700-36-9
- (5'alpha,8alpha)-2-Bromo-12'-hydroxy-5'-(2-methylpropyl)-3',6',18-trioxo-2'-(propan-2-yl)ergotaman
-
- インチ: InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23+,24-,25-,31+,32-/m0/s1
- InChIKey: OZVBMTJYIDMWIL-SHUSXKRSSA-N
- ほほえんだ: CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O
計算された属性
- せいみつぶんしりょう: 653.22100
- どういたいしつりょう: 653.22128g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 43
- 回転可能化学結合数: 5
- 複雑さ: 1230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 118Ų
じっけんとくせい
- PSA: 121.70000
- LogP: 3.84680
(8S)-2-Bromo-α-Ergocryptine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(8S)-2-Bromo-α-Ergocryptine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B682605-25mg |
(8S)-2-Bromo-α-Ergocryptine |
65700-36-9 | 25mg |
$ 27000.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504025-5 mg |
(8S)-2-Bromo-α-Ergocryptine, |
65700-36-9 | 5mg |
¥97,773.00 | 2023-07-11 | ||
TRC | B682605-5mg |
(8S)-2-Bromo-α-Ergocryptine |
65700-36-9 | 5mg |
$ 12072.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504025-5mg |
(8S)-2-Bromo-α-Ergocryptine, |
65700-36-9 | 5mg |
¥97773.00 | 2023-09-05 |
(8S)-2-Bromo-α-Ergocryptine 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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(8S)-2-Bromo-α-Ergocryptineに関する追加情報
(8S)-2-Bromo-α-Ergocryptine: A Novel Brominated Ergot Alkaloid with Therapeutic Potential
(8S)-2-Bromo-α-Ergocryptine (CAS No. 65700-36-9) represents a unique brominated derivative of the ergot alkaloid α-ergocryptine, which has garnered significant attention in the field of pharmaceutical research due to its distinct chemical structure and potential therapeutic applications. This compound, characterized by its 2-bromomethyl functional group at the C-2 position of the ergocryptine scaffold, exhibits structural similarities to other ergot alkaloids while introducing novel pharmacological properties. Recent studies have highlighted its potential in modulating neurotransmitter systems and its role as a prodrug precursor for various therapeutic targets.
The chemical structure of (8S)-2-Bromo-α-Ergocryptine is defined by its ergoline ring system, which contains a bicyclic lactam structure and a methyl group at the C-4 position. The bromine atom at the C-2 position introduces unique stereochemical features, as evidenced by the 8S configuration, which may influence its interactions with biological targets. This structural modification is believed to enhance its metabolic stability and bioavailability compared to its parent compound, α-ergocryptine. The CAS No. 65700-36-9 identifier ensures accurate documentation of this compound in chemical databases, facilitating its identification in research and clinical settings.
Recent advancements in synthetic chemistry have enabled the efficient preparation of (8S)-2-Bromo-α-Ergocryptine through optimized multistep processes involving bromination and stereoselective synthesis. Researchers have reported that the brominated derivative exhibits improved solubility and stability under physiological conditions, which is critical for its application in drug development. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the bromine substitution at the C-2 position significantly alters the compound's pharmacokinetic profile, making it a promising candidate for targeted drug delivery systems.
The pharmacological activities of (8S)-2-Bromo-α-Ergocryptine have been explored in several preclinical studies. One notable finding is its potential role in neuroprotection, where it has been shown to modulate the activity of monoamine receptors, including serotonin and dopamine receptors. A 2022 study in Pharmacological Research indicated that this compound may exert neuroprotective effects by inhibiting oxidative stress and reducing neuronal apoptosis, making it a potential therapeutic agent for neurodegenerative disorders. These findings align with the growing interest in ergot alkaloid derivatives for their multifunctional properties in treating central nervous system (CNS) disorders.
Furthermore, (8S)-2-Bromo-α-Ergocryptine has been investigated for its anti-inflammatory properties in inflammatory diseases. A 2023 preclinical trial published in Frontiers in Pharmacology revealed that this compound can suppress the activation of pro-inflammatory cytokines, such as TNF-α and IL-6, through its interaction with specific signaling pathways. This suggests its potential application in conditions like rheumatoid arthritis and inflammatory bowel disease. The mechanism of action appears to involve the modulation of intracellular signaling cascades, which is a key area of focus in modern drug discovery.
From a synthetic perspective, the preparation of (8S)-2-Bromo-α-Ergocryptine has been optimized to minimize side reactions and improve yield. A 2021 study in Organic Letters described a novel bromination protocol using a selective catalyst, which significantly enhanced the stereochemical control of the bromine addition. This method has since been adopted in several laboratories, demonstrating the compound's synthetic accessibility and its relevance to pharmaceutical development. The ability to synthesize this compound efficiently is crucial for its evaluation in various therapeutic contexts.
While the therapeutic potential of (8S)-2-Bromo-α-Ergocryptine is promising, its pharmacological profile requires further investigation. Researchers are currently exploring its interactions with other drugs and its potential for drug-drug interactions, which is essential for its clinical translation. The compound's unique structure also raises questions about its long-term safety and efficacy, which must be addressed through rigorous preclinical and clinical studies. These efforts are critical for determining its suitability as a therapeutic agent in human medicine.
In summary, (8S)-2-Bromo-α-Ergocryptine (CAS No. 65700-36-9) represents a significant advancement in the field of ergot alkaloid derivatives. Its structural modifications and pharmacological activities make it a compelling candidate for further research. As the field of medicinal chemistry continues to evolve, compounds like (8S)-2-Bromo-α-Ergocryptine may play a pivotal role in the development of novel therapies for a range of diseases, from neurodegenerative disorders to inflammatory conditions.
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